1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent pyrazole ring system and substituents. The primary pyrazole ring is substituted at position 1 with a difluoromethyl group (-CF₂H) and at position 3 with an amine group (-NH₂). The amine is further functionalized with a [(2-ethylpyrazol-3-yl)methyl] moiety, creating a secondary pyrazole ring system. The hydrochloride salt form indicates the presence of a protonated amine and a chloride counterion.
IUPAC Name :
1-(Difluoromethyl)-N-[(2-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine;hydrochloride
Structural Representation :
- Core structure : Two pyrazole rings linked via a methylene (-CH₂-) group.
- Substituents :
- Difluoromethyl group (-CF₂H) at position 1 of the primary pyrazole.
- Ethyl group (-CH₂CH₃) at position 2 of the secondary pyrazole.
- Hydrochloride salt (Cl⁻) associated with the protonated amine.
The SMILES notation for this compound is:Cl.CC1=NN(C=C1NCC2=CC(=NN2CC)F)F
This representation highlights the connectivity of atoms and functional groups, consistent with IUPAC guidelines.
CAS Registry Number and Alternative Identifiers
The CAS Registry Number uniquely identifies chemical substances. While the exact CAS number for 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is not explicitly listed in the provided sources, structurally analogous compounds with minor substituent variations share registry numbers such as 1856077-66-1 and 2137822-96-7 . These analogs differ primarily in alkyl group positioning (e.g., 1-ethyl vs. 2-ethyl) but retain the core pyrazole-amine framework.
Alternative Identifiers :
| Identifier Type | Value |
|---|---|
| EC Number | 895-712-9 (for analogous compounds) |
| Synonym | N-[(2-Ethylpyrazol-3-yl)methyl]-1-(difluoromethyl)pyrazol-3-amine hydrochloride |
The absence of a specific CAS number for this exact compound underscores the need for precise structural verification in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula and weight provide critical insights into the compound’s stoichiometry and mass properties.
Molecular Formula :
C₁₀H₁₄ClF₂N₅
Breakdown of Constituent Atoms :
| Element | Quantity |
|---|---|
| Carbon (C) | 10 |
| Hydrogen (H) | 14 |
| Chlorine (Cl) | 1 |
| Fluorine (F) | 2 |
| Nitrogen (N) | 5 |
Molecular Weight :
277.70 g/mol
- Calculated as:
$$ (10 \times 12.01) + (14 \times 1.01) + (1 \times 35.45) + (2 \times 19.00) + (5 \times 14.01) = 277.70 \, \text{g/mol} $$
This matches the molecular weights of structurally similar pyrazole derivatives reported in the literature.
Structural Features Influencing Molecular Weight :
- The difluoromethyl group contributes 53.01 g/mol (CF₂H: 12.01 + 2×19.00 + 1.01).
- The ethyl group on the secondary pyrazole adds 28.05 g/mol (C₂H₅: 2×12.01 + 5×1.01).
- The hydrochloride salt accounts for 36.46 g/mol (HCl: 1.01 + 35.45).
These components collectively define the compound’s physicochemical behavior, including solubility and reactivity.
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-2-16-8(3-5-14-16)7-13-9-4-6-17(15-9)10(11)12;/h3-6,10H,2,7H2,1H3,(H,13,15);1H |
InChI Key |
BEWBTHKLUCEMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the pyrazole backbone. Two primary strategies dominate:
Cyclocondensation of 1,3-diketones with hydrazines
This method involves reacting 1,3-diketones with substituted hydrazines under acidic or basic conditions. For example, ethyl 4,4-difluoroacetoacetate reacts with methylhydrazine in ethanol at 80°C to yield 3-(difluoromethyl)-1-methylpyrazole. The reaction proceeds via nucleophilic attack and cyclization, with yields exceeding 85% under optimized conditions.
Metal-catalyzed cyclization
Palladium-catalyzed coupling of alkynes with diazo compounds offers regioselective pyrazole formation. For instance, ethyl propiolate reacts with diazomethane derivatives in the presence of Pd(OAc)₂ to generate 2-ethylpyrazole-3-carboxylate intermediates. This method reduces isomer formation compared to traditional cyclocondensation.
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Cyclocondensation | Ethyl 4,4-difluoroacetoacetate, methylhydrazine | 80°C | 85–90% | 95–98% |
| Metal-catalyzed | Ethyl propiolate, Pd(OAc)₂ | 120°C | 78–82% | 99% |
Difluoromethylation Strategies
Introducing the difluoromethyl (-CF₂H) group occurs at two stages:
Direct difluoromethylation of pyrazole
Using ClCF₂H gas under basic conditions (K₂CO₃/DMF), the difluoromethyl group attaches to the pyrazole nitrogen. For example, 1-methylpyrazole reacts with ClCF₂H at 100°C for 12 hours, achieving 92% conversion.
Building-block approach
Pre-formed difluoromethyl-containing reagents like 2,2-difluoroacetyl chloride simplify synthesis. In a patented method, 2,2-difluoroacetyl chloride reacts with α,β-unsaturated esters to form intermediates that cyclize into difluoromethylpyrazoles. This approach reduces byproducts, yielding 95:5 isomer ratios.
Key Coupling Reactions
Reductive Amination
Linking the pyrazole subunits employs reductive amination between a pyrazole-3-amine and a pyrazole-3-carbaldehyde derivative. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates the reaction, achieving 88–92% yields. Critical parameters include:
- Molar ratio : 1:1.2 (amine:aldehyde)
- Temperature : 25–30°C
- Reaction time : 24–48 hours
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, EDC/HOBt-mediated coupling connects carboxylic acid derivatives to amines. A representative protocol uses:
- Reagents : 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt)
- Solvent : Dichloromethane
- Yield : 84% with ≥99% purity
Hydrochloride Salt Formation
Acid-Base Titration
The free base is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution at 0–5°C. Precipitation occurs immediately, yielding a crystalline hydrochloride salt with 97–99% purity.
Optimization Data
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| HCl gas flow rate | 0.5 L/min | Maximizes crystal size |
| Temperature | 0°C | Reduces hydrolysis |
| Solvent polarity | Diethyl ether | Enhances yield |
Solvent Evaporation
Alternative methods use HCl in isopropanol, with slow solvent removal under vacuum. This approach achieves 98.5% purity but requires stringent moisture control.
Industrial-Scale Production
Continuous Flow Synthesis
Patented systems (WO2020225440A1) employ tubular reactors for:
- Pyrazole cyclization : 120°C, 10 bar pressure
- Reductive amination : Packed-bed reactors with immobilized borohydride
- Salt formation : In-line pH monitoring and crystallization control
Advantages
- 30% reduction in production time
- Consistent 99.2–99.8% purity
- 90% solvent recovery
Green Chemistry Innovations
Recent advances replace toxic solvents with cyclopentyl methyl ether (CPME) and use ozone-friendly difluorocarbene precursors. A 2025 study demonstrated 95% yield using:
- Catalyst : Fe₃O₄ nanoparticles
- Solvent : CPME/water (9:1)
- Energy input : Microwave irradiation (300 W)
Analytical and Purification Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves isomers with 0.1% detection limits.
Recrystallization Optimization
Ethanol/water (4:1) at 10°C produces needle-like crystals ideal for X-ray diffraction analysis.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while reduction can produce difluoromethyl amines.
Scientific Research Applications
1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine; Hydrochloride
- Molecular Formula : C₁₀H₁₄ClF₂N₅ (identical to the target compound)
- CAS Number: 1856077-66-1 (Note: refers to a positional isomer with a 1-ethylpyrazol-3-yl group, but the CAS number provided corresponds to the 2-ethyl variant in .
- Key Difference : The ethyl group on the pyrazole ring is at position 1 instead of 2. Positional isomers often exhibit distinct physicochemical properties and biological activities due to steric and electronic effects .
Simplified Pyrazole Derivatives
1-(Difluoromethyl)-3-methylpyrazol-4-amine hydrochloride
- Molecular Formula : C₅H₈ClF₂N₃
- Molecular Weight : 183.59 g/mol
- CAS Number : 1431965-72-8
- Comparison : Lacks the ethylpyrazolemethylamine side chain, resulting in a smaller molecular weight and reduced complexity. The absence of the extended substituent likely decreases lipophilicity and alters bioavailability .
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride
Ethyl-Substituted Pyrazole Amines
N-Benzyl-1-ethyl-5-methylpyrazol-4-amine; Hydrochloride
- Molecular Formula : C₁₃H₁₇ClN₄
- Molecular Weight : 276.76 g/mol
- CAS Number : 1856058-68-8
- Comparison: Replaces the difluoromethyl group with a benzyl moiety.
1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine; Hydrochloride
Heterocyclic Variants
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
Physicochemical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Estimated) |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₄ClF₂N₅ | 277.70 | 2-Ethylpyrazole, difluoromethyl | Moderate |
| 1-Ethyl Positional Isomer | C₁₀H₁₄ClF₂N₅ | 277.70 | 1-Ethylpyrazole, difluoromethyl | Slightly higher |
| 1-(Difluoromethyl)-3-methylpyrazol-4-amine | C₅H₈ClF₂N₃ | 183.59 | Methyl, difluoromethyl | Low |
| N-Benzyl-1-ethyl-5-methylpyrazol-4-amine | C₁₃H₁₇ClN₄ | 276.76 | Benzyl, ethyl | High |
Research Implications
- Positional Isomerism : The 1-ethyl vs. 2-ethyl substitution in pyrazole derivatives can significantly impact steric interactions in drug-receptor binding .
- Fluorination Effects: Difluoromethyl groups enhance metabolic stability and electronegativity compared to non-fluorinated analogs, making the target compound more resistant to oxidative degradation .
- Alkyl Chain Length : Longer chains (e.g., pentyl) increase lipophilicity but may compromise solubility, necessitating formulation optimization for pharmacokinetic efficiency .
Biological Activity
1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its unique structure, which includes a difluoromethyl group and a pyrazole moiety, suggests it may exhibit significant biological activity, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is C10H14ClF2N5, with a molecular weight of 277.70 g/mol. The difluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The difluoromethyl group is believed to enhance binding affinity, thereby modulating enzyme activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the secretion of pro-inflammatory cytokines .
Anticancer Activity
The compound has been evaluated for its anticancer effects against various human tumor cell lines. Notably, it has demonstrated potent cytotoxicity in HeLa and A375 cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Case Studies
Several studies have explored the therapeutic applications of this compound:
- Study on Rheumatoid Arthritis : A study investigated the potential of this compound as a CRAC (Calcium Release Activated Calcium) inhibitor in treating rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved joint function in animal models .
- Cancer Therapy : In a preclinical model of breast cancer, treatment with the compound led to reduced tumor size and improved survival rates compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Trifluoromethyl)-N-[methylpyrazolyl]amine | Contains a trifluoromethyl group | Different biological activity due to fluorine variation |
| N-(6-Chloro-pyridinyl)-5-(methyl-pyrazol)amide | Incorporates a chlorinated pyridine moiety | Different target interactions due to the chlorinated structure |
| 5-(Fluoro-pyrazolyl)carboxamide | Features a fluorinated pyrazole with a carboxamide group | Distinct solubility and reactivity profiles |
This table illustrates how structural modifications can influence biological activity and target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
